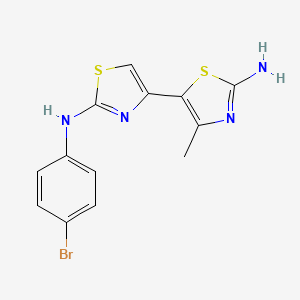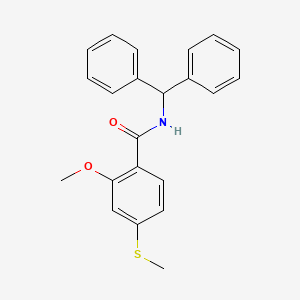![molecular formula C23H21N5 B3462363 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3462363.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine
Übersicht
Beschreibung
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine has shown potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Wirkmechanismus
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine involves its ability to bind to and inhibit specific enzymes and proteins in cells. In cancer cells, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In diabetes, this compound activates AMP-activated protein kinase (AMPK), which regulates glucose uptake and insulin sensitivity. In neurodegenerative diseases, this compound activates the Nrf2 pathway, which protects neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In diabetes, this compound improves glucose uptake and insulin sensitivity. In neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific enzymes and proteins. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine, including its potential use as a therapeutic agent in other diseases, such as cardiovascular diseases and inflammatory diseases. Other future directions include the development of more efficient synthesis methods for this compound and the identification of new targets for this compound in cells and tissues.
In conclusion, this compound, or this compound, is a chemical compound with promising applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its mechanism of action involves its ability to selectively target specific enzymes and proteins in cells, and it has several advantages for lab experiments. Future research on this compound could lead to the development of new therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c1-27-16-25-20-13-18(11-12-21(20)27)24-14-23-26-19-9-5-6-10-22(19)28(23)15-17-7-3-2-4-8-17/h2-13,16,24H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBGVCQSMULMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-benzyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462298.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3462300.png)
![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462307.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B3462319.png)
![ethyl 2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-amino-5-pyrimidinecarboxylate](/img/structure/B3462323.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462329.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3462330.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3462334.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462342.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462343.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462348.png)
![2-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3462373.png)
